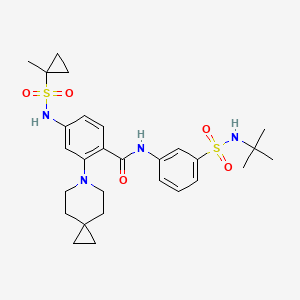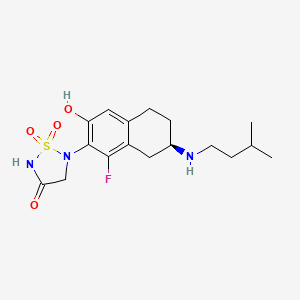
Abbv-cls-484
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ABBV-CLS-484 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific conditions to yield this compound . Industrial production methods focus on optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
ABBV-CLS-484 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
ABBV-CLS-484 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of protein tyrosine phosphatases. In biology, it helps in understanding the role of these enzymes in cellular signaling pathways. In medicine, this compound is being investigated for its potential to enhance anti-tumor immunity and improve the efficacy of immunotherapies. It is currently in phase I clinical trials for the treatment of advanced solid tumors . In industry, this compound is used in the development of new therapeutic strategies for cancer treatment .
Mechanism of Action
The mechanism of action of ABBV-CLS-484 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are negative regulators of immune activation pathways. By inhibiting these phosphatases, this compound enhances the activation and function of cytotoxic T cells and other immune cells. This leads to increased anti-tumor immunity and sensitizes tumors to immune-mediated killing. The compound also amplifies the interferon response in tumor cells, further enhancing their sensitivity to immune attack .
Comparison with Similar Compounds
ABBV-CLS-484 is unique in its dual inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. Similar compounds include Compound-182, which also inhibits these phosphatases but has different pharmacokinetic properties and efficacy profiles. Other related compounds include inhibitors of protein tyrosine phosphatase 1B, which have shown potential in enhancing immune responses but may have different target specificities and mechanisms of action .
References
Properties
CAS No. |
2489404-97-7 |
|---|---|
Molecular Formula |
C17H24FN3O4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-[(7R)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m1/s1 |
InChI Key |
DVFCRTGTEXUFIN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)CCN[C@@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
Canonical SMILES |
CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


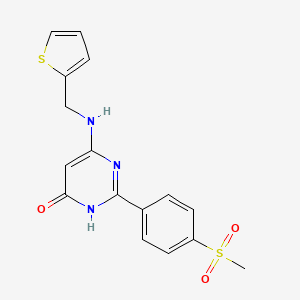
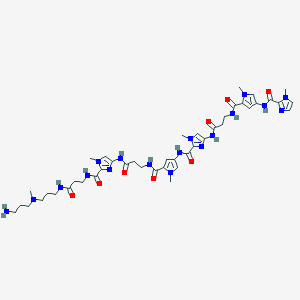
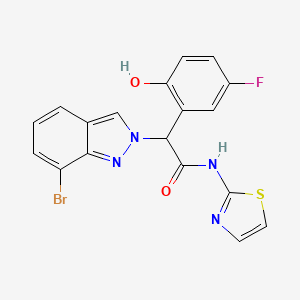

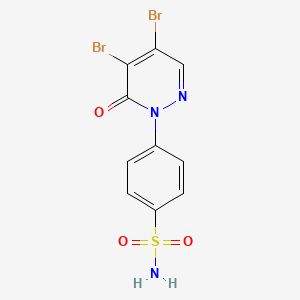
![(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B10829253.png)
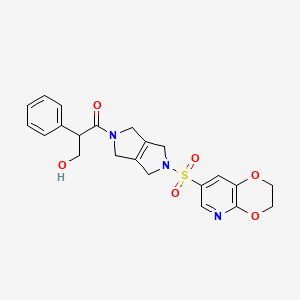
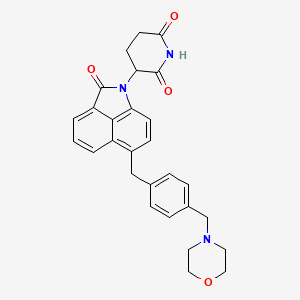
![N-{[(2R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}-3-cyano-N-ethyl-4-methoxybenzene-1-sulfonamide](/img/structure/B10829272.png)

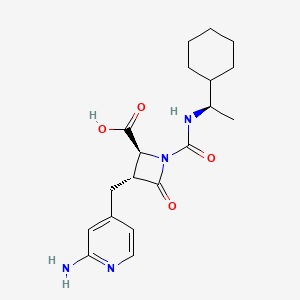
pyridin-2-yl]oxy}quinolin-2-yl)methanone](/img/structure/B10829292.png)
![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
